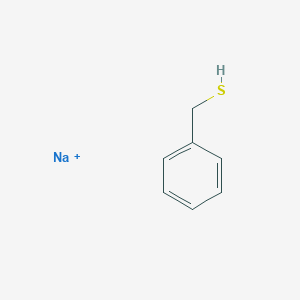

Sodium;phenylmethanethiol

Description

Sodium;phenylmethanethiol (CAS: 3492-64-6) is the sodium salt of phenylmethanethiol (benzyl mercaptan). Its molecular formula is C₇H₇SNa, with a molecular weight of 147.19 g/mol. As a thiolate, it exhibits higher water solubility and stability compared to its free thiol form, phenylmethanethiol (C₇H₈S, MW: 140.23 g/mol), which is known for its unpleasant odor and decomposition under alkaline conditions . This compound is frequently utilized in organic synthesis, particularly in nucleophilic substitution and metal coordination reactions, where its ionic nature enhances reactivity in polar solvents.

Properties

IUPAC Name |

sodium;phenylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S.Na/c8-6-7-4-2-1-3-5-7;/h1-5,8H,6H2;/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCHEDBJOUWPMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NaS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619194 | |

| Record name | sodium;phenylmethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3492-64-6 | |

| Record name | NSC109920 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sodium;phenylmethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium;phenylmethanethiol can be synthesized through the hydrolysis of benzyl thiourea hydrochloride in a 10% sodium hydroxide solution. This reaction generates sodium benzyl mercaptan, which is then desalted with acid to produce the crude semi-finished product. The organic phase is extracted with ether and distilled under reduced pressure to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Sodium;phenylmethanethiol undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form benzyl disulfide.

Substitution: Thiols can participate in nucleophilic substitution reactions. This compound can react with alkyl halides to form thioethers (sulfides).

Addition: Thiols can add to alkenes and alkynes in the presence of catalysts to form thioesters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

Substitution: Alkyl halides (e.g., methyl iodide) are commonly used in substitution reactions.

Major Products:

Oxidation: Benzyl disulfide.

Substitution: Benzyl thioethers.

Addition: Thioesters.

Scientific Research Applications

Sodium;phenylmethanethiol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and thioethers.

Biology: It serves as a model compound for studying thiol-based biochemistry and redox reactions.

Medicine: Research into thiol-containing compounds has implications for drug development, particularly in the design of antioxidants and enzyme inhibitors.

Industry: this compound is used in the production of polymers and materials with enhanced thermal properties.

Mechanism of Action

The mechanism of action of sodium;phenylmethanethiol involves its thiol group, which can undergo nucleophilic attacks and redox reactions. The thiol group can form disulfide bonds, which are crucial in biological systems for maintaining protein structure and function. Additionally, the thiol group can act as a nucleophile, participating in substitution and addition reactions .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below summarizes key structural and molecular characteristics of sodium;phenylmethanethiol and related thiols/thiolates:

Reactivity and Stability

- This compound vs. Phenylmethanethiol : The sodium salt form eliminates the volatility and odor of the free thiol, making it preferable in controlled syntheses. Its ionic nature increases nucleophilicity in polar solvents, whereas the free thiol is prone to oxidation and decomposition in basic environments .

- Methanedithiol : Contains two thiol groups, enabling chelation of metal ions or participation in dual substitution reactions. Its smaller size allows for applications in coordination chemistry distinct from aromatic thiolates .

- (2-Fluorophenyl)methanethiol: Fluorine substitution alters electronic properties, increasing resistance to oxidation and modifying reaction pathways in cross-coupling reactions compared to non-fluorinated analogs .

Research Findings and Data

- Thermal Stability : this compound remains stable under basic conditions (pH > 10), unlike phenylmethanethiol, which decomposes to yield foul-smelling byproducts .

- Solubility : The sodium salt exhibits >50% higher solubility in water compared to phenylmethanethiol, facilitating aqueous-phase reactions .

- Biological Activity: Fluorinated derivatives like (2-fluorophenyl)methanethiol show enhanced antimicrobial properties over non-fluorinated analogs, attributed to increased lipophilicity and membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.